4-(3-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one

CAS No.: 1479298-59-3

Cat. No.: VC5562480

Molecular Formula: C10H10BrNO2

Molecular Weight: 256.099

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1479298-59-3 |

|---|---|

| Molecular Formula | C10H10BrNO2 |

| Molecular Weight | 256.099 |

| IUPAC Name | 4-(3-bromophenyl)-4-methyl-1,3-oxazolidin-2-one |

| Standard InChI | InChI=1S/C10H10BrNO2/c1-10(6-14-9(13)12-10)7-3-2-4-8(11)5-7/h2-5H,6H2,1H3,(H,12,13) |

| Standard InChI Key | VMWFULIQTNQJOS-UHFFFAOYSA-N |

| SMILES | CC1(COC(=O)N1)C2=CC(=CC=C2)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

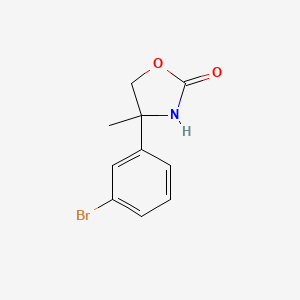

4-(3-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one (CAS No. 1479298-59-3) is defined by the molecular formula C₁₀H₁₀BrNO₂ and a molecular weight of 256.099 g/mol . Its IUPAC name systematically describes the core oxazolidinone ring substituted with a methyl group at position 4 and a 3-bromophenyl moiety at the same position (Figure 1).

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀BrNO₂ | |

| Molecular Weight | 256.099 g/mol | |

| InChI Key | VMWFULIQTNQJOS-UHFFFAOYSA-N | |

| SMILES | CC1(COC(=O)N1)C2=CC(=CC=C2)Br | |

| Exact Mass | 255.988 g/mol |

Structural Analysis

The compound features a five-membered oxazolidinone ring (a lactam of β-amino alcohol) with a methyl group and 3-bromophenyl substituent at the 4-position. The bromine atom on the phenyl ring enhances electrophilic reactivity, making it a candidate for cross-coupling reactions . X-ray crystallography data for analogous oxazolidinones reveal planar ring geometries, with substituents influencing torsional angles and packing efficiency .

Synthesis and Optimization

Key Synthetic Routes

The synthesis of 4-(3-bromophenyl)-4-methyl-1,3-oxazolidin-2-one is inferred from methodologies used for structurally related oxazolidinones. A validated approach involves:

-

Epichlorohydrin Ring-Opening: Reacting (R)- or (S)-epichlorohydrin with N-aryl carbamates under basic conditions .

-

Cyclization: Intramolecular nucleophilic attack by the carbamate oxygen on the epoxide-derived intermediate forms the oxazolidinone ring .

For example, ethyl 3-bromophenylcarbamate and methyl-substituted epichlorohydrin undergo cyclization in dimethyl sulfoxide (DMSO) with lithium hydroxide as a base, yielding the target compound at room temperature .

Reaction Optimization

Critical parameters for maximizing yield and enantiopurity include:

-

Solvent Choice: DMSO outperforms acetonitrile or THF due to enhanced solubility of intermediates .

-

Base Selection: Lithium hydroxide achieves higher yields (40–62%) compared to potassium tert-butoxide or DMAP .

-

Temperature: Room temperature minimizes side reactions while maintaining reasonable reaction rates .

Physicochemical Properties

Thermodynamic Parameters

Experimental data for the compound remain limited, but computational predictions and analog comparisons suggest:

-

Boiling Point: Estimated >250°C (similar to brominated aromatics) .

-

Solubility: Low aqueous solubility, typical of brominated oxazolidinones.

Spectroscopic Characterization

NMR Data for Analogous Compounds:

-

¹H NMR (CDCl₃): δ 2.40 (s, CH₃), 3.73–4.19 (m, oxazolidinone protons), 7.24–7.34 (m, aromatic Br-C₆H₄) .

-

¹³C NMR: Peaks at δ 44.5 (CH₃), 70.9 (C-O), 133.6 (C-Br), and 153.5 (C=O) .

Research Applications and Biological Relevance

Synthetic Utility

The bromine atom enables transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura), facilitating access to biaryl derivatives for drug discovery .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume